2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid
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Overview
Description
2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protected amino group attached to a thiophene ring with two phenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with an amino acid derivative, followed by cyclization and functionalization to introduce the thiophene and phenyl groups .
Industrial Production Methods
Industrial production methods for this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of Fmoc-protected amino acids and their derivatives . These methods typically use automated synthesizers and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Reduction: The Fmoc group can be removed under basic conditions using piperidine or other bases.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: Piperidine, sodium borohydride (NaBH₄)
Substitution: Electrophiles such as bromine (Br₂) or chlorine (Cl₂)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction of the Fmoc group yields the free amine .
Scientific Research Applications
2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is primarily related to its ability to interact with biological molecules through hydrophobic and π-π interactions. The Fmoc group enhances the compound’s hydrophobicity and aromaticity, promoting self-assembly and interaction with target molecules. These interactions can influence the structure and function of proteins and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-phenylalanine: Another Fmoc-protected amino acid with a phenyl group, used in peptide synthesis.
Fmoc-tryptophan: Contains an indole ring, used in the synthesis of peptides with aromatic side chains.
Fmoc-tyrosine: Features a phenol group, used in the synthesis of peptides with hydroxyl-containing side chains.
Uniqueness
2-(Fmoc-amino)-4,5-diphenylthiophene-3-carboxylic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and structural properties. This makes it particularly useful in the synthesis of materials with specific electronic and optical characteristics .
Properties
Molecular Formula |
C32H23NO4S |
---|---|
Molecular Weight |
517.6 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4,5-diphenylthiophene-3-carboxylic acid |
InChI |
InChI=1S/C32H23NO4S/c34-31(35)28-27(20-11-3-1-4-12-20)29(21-13-5-2-6-14-21)38-30(28)33-32(36)37-19-26-24-17-9-7-15-22(24)23-16-8-10-18-25(23)26/h1-18,26H,19H2,(H,33,36)(H,34,35) |
InChI Key |
LZJMTCMRNVGYSU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6 |
Origin of Product |
United States |
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